Methyl (E)-2-((2-methyl-1-oxo-2-butenyl)amino)benzoate
Description
Methyl (E)-2-((2-methyl-1-oxo-2-butenyl)amino)benzoate is an aromatic ester derivative featuring a benzoate backbone substituted with an (E)-configured α,β-unsaturated ketone group. Its structure includes a methyl ester at the carboxyl position and a 2-methyl-1-oxo-2-butenylamine moiety at the ortho position of the benzene ring. This compound is of interest in organic synthesis and materials science due to its conjugated system, which may impart unique photophysical or bioactive properties .
Structural studies of this compound and analogs often employ X-ray crystallography, with software such as SHELX and SIR97 used for refinement and analysis . Its synthesis typically involves condensation reactions between substituted amines and activated esters, as seen in related compounds .
Properties
CAS No. |
84604-40-0 |
|---|---|
Molecular Formula |
C13H15NO3 |
Molecular Weight |
233.26 g/mol |
IUPAC Name |
methyl 2-[[(E)-2-methylbut-2-enoyl]amino]benzoate |
InChI |
InChI=1S/C13H15NO3/c1-4-9(2)12(15)14-11-8-6-5-7-10(11)13(16)17-3/h4-8H,1-3H3,(H,14,15)/b9-4+ |
InChI Key |
XTTVYPWUDNSTFW-RUDMXATFSA-N |
Isomeric SMILES |
C/C=C(\C)/C(=O)NC1=CC=CC=C1C(=O)OC |
Canonical SMILES |
CC=C(C)C(=O)NC1=CC=CC=C1C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (E)-2-((2-methyl-1-oxo-2-butenyl)amino)benzoate typically involves the esterification of benzoic acid derivatives with appropriate alcohols under acidic conditions. The reaction can be catalyzed by strong acids such as sulfuric acid or hydrochloric acid. The process may also involve the use of dehydrating agents to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification steps such as distillation or recrystallization are often employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl (E)-2-((2-methyl-1-oxo-2-butenyl)amino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may have biological activity and could be studied for its effects on biological systems.
Medicine: Potential pharmaceutical applications include its use as a precursor for drug development.
Industry: It may be used in the production of fragrances, flavors, or other industrial chemicals.
Mechanism of Action
The mechanism by which Methyl (E)-2-((2-methyl-1-oxo-2-butenyl)amino)benzoate exerts its effects depends on its interaction with molecular targets. The compound may interact with enzymes, receptors, or other proteins, leading to changes in cellular processes. The specific pathways involved would require further research to elucidate.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share the methyl 2-aminobenzoate core but differ in substituents, influencing their physicochemical and functional properties:
a) Methyl 2-{[(2E)-3-(4-methylphenyl)-2-propenoyl]amino}benzoate
- Structure: Differs by the substitution of the 2-methyl-1-oxo-2-butenyl group with a 4-methylphenyl-propenoyl group.
- Applications in optoelectronics are hypothesized due to extended conjugation .
b) Ethyl 2-methoxybenzoate
- Structure: Replaces the amino-ketone substituent with a methoxy group and uses an ethyl ester.
- Impact: The methoxy group increases electron density on the benzene ring, altering solubility in polar solvents (e.g., ethanol) and reducing reactivity in condensation reactions. Widely used as a flavoring agent, regulated by JECFA and FCC standards .
c) (E)-Methyl 2-(3-(naphthalen-2-yl)but-2-enamido)benzoate
- Structure : Features a bulky naphthalen-2-yl substituent instead of 2-methyl.
- Impact: The naphthyl group significantly lowers solubility in common solvents (e.g., ethanol) but may enhance binding affinity in biological systems due to hydrophobic interactions. Used in pharmaceutical intermediates .
d) Methyl 2-benzoylamino-3-oxobutanoate
Comparative Data Table
Research Findings and Trends
Substituent Effects on Solubility: Aliphatic substituents (e.g., 2-methyl) improve solubility in ethanol compared to aromatic groups (e.g., naphthyl or 4-methylphenyl), which induce steric hindrance and reduce polarity . Ethyl 2-methoxybenzoate’s high solubility is attributed to its small, polar methoxy group, making it suitable for food-grade applications .
Reactivity and Synthetic Utility: Compounds with α,β-unsaturated ketone groups (e.g., the target compound) undergo Michael addition or cyclization reactions, enabling diverse derivatization . β-Ketoesters (e.g., Methyl 2-benzoylamino-3-oxobutanoate) are preferred for constructing nitrogen-containing heterocycles due to their bifunctional reactivity .
Crystallographic Insights :
- SHELX-refined structures reveal that aromatic substituents (e.g., 4-methylphenyl) enhance molecular packing efficiency, whereas aliphatic groups introduce disorder in crystal lattices .
Biological and Industrial Applications :
Biological Activity
Methyl (E)-2-((2-methyl-1-oxo-2-butenyl)amino)benzoate, an organic compound classified as an ester, has garnered attention for its potential biological activities. This compound is characterized by a unique structure that includes a benzoate group and an amino group attached to a butenyl chain. Understanding its biological activity is crucial for exploring its applications in various fields, including pharmaceuticals and agriculture.
- Molecular Formula : C13H15NO3
- Molecular Weight : 233.26 g/mol
- IUPAC Name : methyl 2-[[(E)-2-methylbut-2-enoyl]amino]benzoate
- CAS Number : 84604-40-0
The biological activity of this compound is believed to involve interactions with various molecular targets, including enzymes and receptors. These interactions can lead to significant changes in cellular processes, although specific pathways remain to be fully elucidated through further research.
Biological Activities
Research indicates that this compound may exhibit several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for further investigation in the development of antimicrobial agents.
- Cytotoxic Effects : In vitro studies have indicated potential cytotoxicity against various human tumor cell lines. This suggests possible applications in cancer therapy, although specific mechanisms and efficacy need further exploration.
- Enzyme Inhibition : The compound has been studied for its ability to inhibit digestive enzymes such as α-glucosidase and lipase, which are critical in carbohydrate metabolism. This inhibition could have implications for managing diabetes and obesity.
Case Studies
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:
- Antidiabetic Properties : A study on similar benzoic acid derivatives demonstrated significant inhibition of α-glucosidase with IC50 values ranging from 28.32 to 55.8 µM, indicating that modifications at the benzoic acid nucleus can enhance enzyme inhibition .
- Cytotoxicity Assessment : Research on thiosemicarbazone derivatives showed varying degrees of cytotoxicity against human tumor cell lines, highlighting the importance of structural modifications in enhancing biological activity . Such findings may parallel the effects observed with this compound.
Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
